REACTION_CXSMILES
|
O[CH2:2][CH2:3][CH:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13][CH3:14])[CH:11]=2)[CH2:6][CH2:5]1.P(Br)(Br)[Br:16].O>ClCCl>[Br:16][CH2:2][CH2:3][CH:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:13][CH3:14])[CH:11]=2)[CH2:6][CH2:5]1
|
Name
|
|
Quantity
|
4.95 g
|
Type
|
reactant
|
Smiles
|
OCCC1CCC2=CC=C(C=C12)OC
|
Name
|
|
Quantity
|
0.86 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was subjected to extraction with chloroform
|
Type
|
WASH
|
Details
|
The extract solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
by distilling off the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by means of a silica gel column chromatography (hexane/ethyl acetate, 7:3→1:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCCC1CCC2=CC=C(C=C12)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 27.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |